molecular formula C23H34O4 B13766457 Androst-5-ene-3-beta,17-alpha-diol di(acetate) CAS No. 53991-48-3

Androst-5-ene-3-beta,17-alpha-diol di(acetate)

Cat. No.: B13766457
CAS No.: 53991-48-3
M. Wt: 374.5 g/mol
InChI Key: QXKRUGDXPWHXHL-MHYDGWTMSA-N
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Description

Androst-5-ene-3-beta,17-alpha-diol di(acetate) is a steroidal compound with the molecular formula C21H32O4 It is a derivative of androst-5-ene-3-beta,17-alpha-diol, where the hydroxyl groups at positions 3 and 17 are acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of androst-5-ene-3-beta,17-alpha-diol di(acetate) typically involves the acetylation of androst-5-ene-3-beta,17-alpha-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetic anhydride

    Reaction Time: Several hours to ensure complete acetylation

Industrial Production Methods

Industrial production of androst-5-ene-3-beta,17-alpha-diol di(acetate) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Continuous Stirring: Ensures uniform reaction conditions

    Purification: Typically involves recrystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Androst-5-ene-3-beta,17-alpha-diol di(acetate) undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form ketones or carboxylic acids

    Reduction: Reduction of the acetyl groups can regenerate the parent diol

    Substitution: The acetate groups can be substituted with other functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products

    Oxidation: Formation of androst-5-ene-3,17-dione

    Reduction: Regeneration of androst-5-ene-3-beta,17-alpha-diol

    Substitution: Formation of various ester derivatives

Scientific Research Applications

Androst-5-ene-3-beta,17-alpha-diol di(acetate) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds

    Biology: Studied for its role in cellular processes and hormone regulation

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a research chemical

Mechanism of Action

The mechanism of action of androst-5-ene-3-beta,17-alpha-diol di(acetate) involves its interaction with steroid hormone receptors. Upon entering the cell, the compound is deacetylated to form the active diol, which then binds to androgen or estrogen receptors. This binding initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Androst-5-ene-3-beta,17-alpha-diol: The parent compound without acetylation

    Androst-5-ene-3-beta,17-beta-diol: A stereoisomer with different biological activity

    Androst-5-ene-3,17-dione: An oxidized form with distinct properties

Uniqueness

Androst-5-ene-3-beta,17-alpha-diol di(acetate) is unique due to its acetylated hydroxyl groups, which can influence its solubility, stability, and biological activity. The acetylation also provides a means to protect the hydroxyl groups during chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

53991-48-3

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17-,18-,19-,20-,21+,22-,23-/m0/s1

InChI Key

QXKRUGDXPWHXHL-MHYDGWTMSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@H]4OC(=O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C

Origin of Product

United States

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